molecular formula C25H22Cl2N2S B2382711 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-05-3

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole

Cat. No.: B2382711
CAS No.: 339277-05-3
M. Wt: 453.43
InChI Key: MSKCDTIKASBJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole is a useful research compound. Its molecular formula is C25H22Cl2N2S and its molecular weight is 453.43. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)30-17-18-13-14-21(26)22(27)16-18/h3-14,16H,2,15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKCDTIKASBJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H22Cl2N2O2S
  • Molar Mass : 485.43 g/mol
  • CAS Number : 339277-10-0

Biological Activity Overview

Imidazole derivatives are recognized for their wide range of biological activities, including:

  • Antimicrobial
  • Antifungal
  • Anti-inflammatory
  • Analgesic
  • Anticancer

The specific compound has been studied for its potential as an anti-inflammatory and analgesic agent, along with other therapeutic properties.

Anti-inflammatory and Analgesic Activity

Research has demonstrated that imidazole derivatives can exhibit significant anti-inflammatory and analgesic activities. In a study involving a series of imidazole analogues, it was found that certain derivatives showed up to 100% inhibition of paw edema in animal models at specific dosages (100 mg/kg body weight), comparable to standard anti-inflammatory drugs such as diclofenac .

Table 1: Comparison of Anti-inflammatory Activities of Imidazole Derivatives

CompoundDosage (mg/kg)% Inhibition
Compound 2a100100
Compound 2b100100
Diclofenac50100

Anticancer Activity

The imidazole scaffold has also been linked to anticancer properties. Various studies have indicated that imidazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have shown IC50 values in the submicromolar range against different cancer cell lines .

Table 2: Anticancer Activity of Related Imidazole Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa0.86
Compound BCEM1.2
Compound CPanc-15.5

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets. For instance:

  • COX-2 Inhibition : Molecular docking studies have shown that some imidazole derivatives exhibit high binding affinity for the COX-2 enzyme, which is a key target in inflammation and pain pathways .

Case Studies

In a recent case study involving the synthesis and evaluation of novel imidazole derivatives, it was found that certain compounds not only inhibited inflammatory mediators but also reduced nitric oxide release in macrophages, indicating a dual mechanism of action that could be beneficial in treating inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole Core Formation : Condensation of glyoxal with amines/aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the 4,5-diphenylimidazole scaffold .

Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using 3,4-dichlorobenzyl mercaptan in the presence of a base (e.g., KOH/DMSO) .

Propyl Group Attachment : Alkylation with 1-bromopropane under reflux in aprotic solvents (e.g., DMF) .

Q. Optimization Strategies :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) improves purity.
  • Yield Improvement : Stoichiometric adjustments (e.g., 1.2 equiv. of 1-bromopropane) and controlled temperature (60–70°C) reduce side products .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer :

  • Spectroscopy :
    • NMR : 1^1H NMR identifies proton environments (e.g., propyl CH2_2 at δ 1.2–1.8 ppm, imidazole aromatic protons at δ 7.1–7.8 ppm) .
    • FT-IR : Confirms S–C and C–Cl bonds (stretching at 650–750 cm1^{-1} and 550–600 cm1^{-1}, respectively) .
  • Crystallography :
    • Single-crystal X-ray diffraction reveals non-planar imidazole rings with dihedral angles (e.g., 35.78° between imidazole and dichlorobenzyl groups) and C–H⋯π interactions stabilizing the lattice .

Q. What preliminary biological activities have been reported, and what standardized assays are used for evaluation?

Methodological Answer :

  • Antimicrobial Activity : Tested via broth microdilution (MIC values against S. aureus: 8–16 µg/mL) .
  • Anticancer Potential : MTT assay against HeLa cells (IC50_{50}: 12.3 µM) .
  • Enzyme Inhibition : Fluorometric assays for COX-2 inhibition (30% at 10 µM) .

Q. Standardized Protocols :

  • MIC Assay : Follow CLSI guidelines using Mueller-Hinton broth .
  • MTT Assay : 24-hour exposure, DMSO solubilization, and absorbance at 570 nm .

Advanced Research Questions

Q. How does the substitution pattern (e.g., propyl vs. allyl, dichlorobenzyl vs. halogens) influence bioactivity and physicochemical properties?

Methodological Answer : SAR Insights :

  • Alkyl Chain Length : Propyl substitution enhances lipophilicity (logP: 4.2) compared to allyl (logP: 3.8), improving membrane permeability .
  • Halogen Effects : 3,4-Dichlorobenzyl increases electrophilicity vs. 4-fluorobenzyl, enhancing enzyme binding (e.g., 20% higher COX-2 inhibition) .

Q. What strategies are employed to resolve contradictions in reported biological activity data across studies?

Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Use LC-MS/MS to quantify compound degradation in assay media .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (Surface Plasmon Resonance) to rule out assay artifacts .

Case Study : Discrepancies in MIC values may arise from differences in bacterial strain viability or compound solubility. Pre-screening solubility via dynamic light scattering (DLS) ensures consistent dosing .

Q. What computational methods are used to model the compound's interaction with biological targets, and how do they correlate with experimental findings?

Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding modes to COX-2 (binding energy: −8.2 kcal/mol), aligning with fluorometric inhibition data .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the sulfanyl group and Arg120 residue .
  • QSAR Models : CoMFA analysis correlates Cl substituent position with anticancer activity (r2^2: 0.89) .

Validation : Overlay docking poses with crystallographic data (e.g., PDB: 5KIR) confirms binding site accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.